Oseltamivir-d5 Phosphate
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Overview
Description
Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza viruses A and B . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Phosphate typically involves a ten-step process starting from (-)-shikimic acid . The main steps include:
- Protection of hydroxyl groups.
- Formation of the cyclohexene ring.
- Introduction of the amino group.
- Formation of the ester linkage.
- Phosphorylation to form the phosphate ester.
Industrial Production Methods
Industrial production of Oseltamivir Phosphate involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d5 Phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, Oseltamivir Carboxylate.
Reduction: Not commonly involved in its metabolic pathway.
Substitution: Involves the replacement of functional groups during synthesis.
Common Reagents and Conditions
Oxidation: Typically involves the use of hepatic esterases.
Substitution: Utilizes reagents like acyl chlorides and amines under controlled conditions.
Major Products
The primary product of this compound metabolism is Oseltamivir Carboxylate, which is the active form of the drug .
Scientific Research Applications
Oseltamivir-d5 Phosphate is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathway Analysis: To study the metabolic transformations and identify metabolites.
Drug Interaction Studies: To evaluate potential interactions with other drugs.
Antiviral Research: To develop and test new antiviral therapies
Mechanism of Action
Oseltamivir-d5 Phosphate exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, the drug prevents the spread of the virus within the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used for influenza treatment.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Oseltamivir-d5 Phosphate is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other neuraminidase inhibitors, it is available in oral form, making it more convenient for patients .
Properties
Molecular Formula |
C16H31N2O8P |
---|---|
Molecular Weight |
415.43 g/mol |
IUPAC Name |
hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;; |
InChI Key |
POPJIXMLXGJJOV-CSOJZAOSSA-N |
Isomeric SMILES |
[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-] |
Canonical SMILES |
[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.